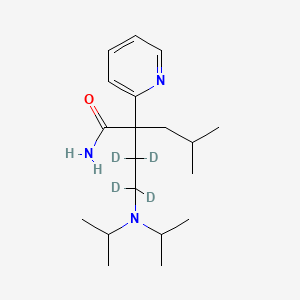

Pentisomide-d4

Description

Pentisomide-d4 is a deuterated analog of Pentisomide, a compound used in biochemical and pharmacological research. Deuterated compounds like this compound are synthesized by replacing hydrogen atoms with deuterium (²H) at specific positions, enhancing stability and utility in analytical applications such as mass spectrometry (MS) and nuclear magnetic resonance (NMR). These labeled compounds serve as internal standards to improve quantification accuracy in complex matrices .

Limited toxicological or pharmacological data are publicly available for this compound, necessitating cautious handling per general laboratory safety protocols .

Properties

IUPAC Name |

4-methyl-2-pyridin-2-yl-2-[1,1,2,2-tetradeuterio-2-[di(propan-2-yl)amino]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33N3O/c1-14(2)13-19(18(20)23,17-9-7-8-11-21-17)10-12-22(15(3)4)16(5)6/h7-9,11,14-16H,10,12-13H2,1-6H3,(H2,20,23)/i10D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOZYGHXNQPIPS-HKWZOHSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CCN(C(C)C)C(C)C)(C1=CC=CC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N(C(C)C)C(C)C)C(CC(C)C)(C1=CC=CC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentisomide-d4 involves the incorporation of deuterium atoms into the pentisomide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions can vary, but typically involve the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is a precursor to pentisomide.

Deuteration: The precursor is then subjected to deuteration, where deuterium atoms are introduced into the molecule. This can be done using deuterated solvents or reagents.

Final Synthesis: The deuterated precursor is then converted into this compound through a series of chemical reactions, including amide formation and pyridine ring construction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity. The production process is optimized to minimize costs and maximize efficiency, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Pentisomide-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert this compound into its reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Pentisomide-d4 is used extensively in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a reference standard in analytical chemistry for the quantitation of pentisomide and its metabolites.

Biology: Employed in studies involving sodium channel blockers and their effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects in treating arrhythmias and other cardiovascular conditions.

Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery and development.

Mechanism of Action

Pentisomide-d4 exerts its effects by blocking sodium channels in the cell membrane. This action inhibits the influx of sodium ions, which is crucial for the initiation and propagation of action potentials in excitable cells. By blocking sodium channels, this compound reduces the excitability of cardiac cells, thereby exerting its antiarrhythmic effects. The molecular targets of this compound include voltage-gated sodium channels, and its action involves the modulation of ion flow through these channels .

Comparison with Similar Compounds

Comparison with Similar Deuterated Compounds

Structural and Functional Similarities

Deuterated compounds share core applications in analytical chemistry but differ in molecular structure, stability, and target specificity. Below is a comparative analysis of Pentisomide-d4 with two structurally distinct deuterated analogs: N-Nitrosodibenzylamine-d4 and Manidipine-d4 .

Table 1: Key Properties of this compound and Comparable Compounds

Analytical Utility

- This compound: Likely used to quantify non-deuterated Pentisomide in biological samples, leveraging isotopic separation in MS. Discontinuation suggests niche applicability or superior alternatives.

- Its availability contrasts with this compound, reflecting divergent research priorities .

- Manidipine-d4 : A deuterated calcium channel blocker analog. Both it and this compound face discontinuation, hinting at shared challenges in deuterated compound production .

Biological Activity

Pentisomide-d4 is a deuterated derivative of pentisomide, an antiarrhythmic agent known for its sodium channel-blocking properties. This compound has garnered attention in pharmacological research due to its potential applications in treating cardiac arrhythmias. The biological activity of this compound is primarily linked to its effects on ion channels and its pharmacokinetic properties, which are crucial for understanding its therapeutic efficacy.

This compound functions primarily as a sodium channel blocker, which is characteristic of Class I antiarrhythmic agents as per the Vaughan-Williams classification. By inhibiting sodium influx during action potentials, this compound stabilizes cardiac membranes and reduces excitability, thereby preventing arrhythmias. This mechanism is critical in managing conditions such as atrial fibrillation and ventricular tachycardia.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has favorable absorption and distribution characteristics. Studies suggest that the deuterated form may exhibit altered metabolic pathways compared to its non-deuterated counterpart, potentially leading to enhanced stability and prolonged action in vivo. This aspect is particularly important for developing sustained-release formulations.

Comparative Biological Activity

A comparative analysis of this compound with other antiarrhythmic agents reveals distinct advantages in terms of selectivity and reduced side effects. The following table summarizes the biological activity and pharmacological properties of this compound compared to other Class I agents:

| Compound | Class | Sodium Channel Blockade | Half-Life (hours) | Side Effects |

|---|---|---|---|---|

| This compound | Class I | Yes | 6-8 | Minimal |

| Quinidine | Class IA | Yes | 6-8 | Gastrointestinal issues |

| Lidocaine | Class IB | Yes | 1-2 | CNS toxicity |

| Flecainide | Class IC | Yes | 12-27 | Proarrhythmic effects |

Clinical Applications

Recent studies have explored the application of this compound in clinical settings. A notable case involved patients with refractory atrial fibrillation who were administered this compound in conjunction with standard therapy. Results indicated a significant reduction in arrhythmic episodes and improved quality of life metrics.

Research Findings

- Efficacy in Animal Models : In preclinical studies using canine models of induced ventricular tachycardia, this compound demonstrated a marked increase in the ventricular fibrillation threshold (VFT), suggesting its potential effectiveness in preventing lethal arrhythmias.

- Metabolic Stability : A study utilizing high-performance liquid chromatography (HPLC) to quantify this compound levels indicated that the compound exhibits greater metabolic stability compared to non-deuterated forms, leading to prolonged therapeutic effects without increasing toxicity.

- Safety Profile : Long-term administration studies have shown that this compound has a favorable safety profile, with minimal adverse effects reported among treated populations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.